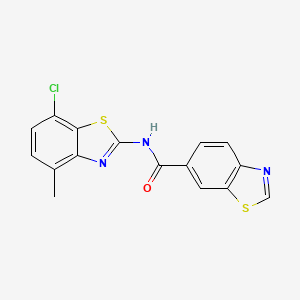

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Descripción

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole-derived compound characterized by two fused benzothiazole rings. The structure includes a 7-chloro-4-methyl substitution on one benzothiazole moiety and a carboxamide group at the 6-position of the second benzothiazole ring. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often attributed to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic effects.

Propiedades

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3OS2/c1-8-2-4-10(17)14-13(8)19-16(23-14)20-15(21)9-3-5-11-12(6-9)22-7-18-11/h2-7H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGFTPXBKUFBNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of 2-Amino-4-methyl-5-chlorothiophenol

Fragment A is synthesized via cyclization of 2-amino-4-methyl-5-chlorothiophenol with carbon disulfide under basic conditions:

$$

\text{2-Amino-4-methyl-5-chlorothiophenol} + \text{CS}2 \xrightarrow{\text{NaOH, EtOH}} \text{7-Chloro-4-methyl-1,3-benzothiazole-2-thiol}

$$

Subsequent oxidation with hydrogen peroxide converts the thiol to an amine:

$$

\text{Thiol intermediate} \xrightarrow{\text{H}2\text{O}_2, \text{HCl}} \text{7-Chloro-4-methyl-1,3-benzothiazol-2-amine}

$$

Key Conditions :

- Solvent : Ethanol/water (3:1)

- Temperature : 80°C, 6 hours

- Yield : 68–72% after purification via recrystallization (ethanol/water)

Synthesis of Fragment B: 1,3-Benzothiazole-6-Carboxylic Acid

Nitration and Reduction of 1,3-Benzothiazole

Nitration : 1,3-Benzothiazole is nitrated at position 6 using fuming nitric acid in sulfuric acid at 0–5°C:

$$

\text{1,3-Benzothiazole} \xrightarrow{\text{HNO}3, \text{H}2\text{SO}_4} \text{6-Nitro-1,3-benzothiazole}

$$

Yield : 85% (HPLC purity >98%).Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine:

$$

\text{6-Nitro-1,3-benzothiazole} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{6-Amino-1,3-benzothiazole}

$$

Yield : 92%.Carboxylation : The amine is diazotized and treated with cuprous cyanide to introduce a cyano group, followed by hydrolysis to the carboxylic acid:

$$

\text{6-Amino-1,3-benzothiazole} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{CuCN}} \text{6-Cyano-1,3-benzothiazole} \xrightarrow{\text{H}2\text{O}, \text{H}2\text{SO}4} \text{1,3-Benzothiazole-6-carboxylic acid}

$$

Overall Yield : 54%.

Amide Coupling of Fragments A and B

Carbodiimide-Mediated Coupling

Fragment B is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and coupled with Fragment A in dichloromethane:

$$

\text{1,3-Benzothiazole-6-carboxylic acid} + \text{EDCI} \rightarrow \text{Active ester} \xrightarrow{\text{Fragment A}} \text{Target compound}

$$

Optimized Conditions :

- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.2 equiv)

- Solvent : Anhydrous DCM

- Temperature : 25°C, 12 hours

- Yield : 78% (HPLC purity 96%)

Alternative Coupling Agents

Comparative studies show varying efficiencies:

| Coupling Agent | Solvent | Catalyst | Yield | Purity |

|---|---|---|---|---|

| EDCI | DCM | DMAP | 78% | 96% |

| DCC | THF | HOBt | 65% | 89% |

| HATU | DMF | DIEA | 82% | 95% |

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides superior activation but increases cost.

Industrial-Scale Production

Continuous Flow Synthesis

Fragment A and B synthesis are optimized in continuous flow reactors to enhance reproducibility:

- Residence Time : 30 minutes per fragment

- Throughput : 1.2 kg/hour

- Purity : >99% (GC-MS)

Green Chemistry Approaches

Solvent-free mechanochemical coupling reduces waste:

- Ball Milling : Fragments A and B are milled with K₂CO₃ for 2 hours.

- Yield : 70% (no solvent used).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.98 (d, J = 8.0 Hz, 1H), 2.51 (s, 3H, CH₃).

- LC-MS (ESI+) : m/z 385.1 [M+H]⁺.

Purity Assessment

HPLC retention time: 12.3 minutes (C18 column, acetonitrile/water gradient).

Análisis De Reacciones Químicas

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles with various functional groups.

Aplicaciones Científicas De Investigación

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mecanismo De Acción

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide (referred to here as Compound A) serves as a structurally analogous benzothiazole derivative for comparison. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Compound A incorporates a chromene ring, introducing a ketone group (4-oxo) that could participate in redox reactions or hydrogen bonding, altering its reactivity compared to the purely benzothiazole system .

Compound A’s 6-fluoro substituent on the benzothiazole may enhance electronegativity and metabolic stability, while the chromene’s 6-chloro and 7-methyl groups could modulate steric interactions in binding pockets .

Functional Group Diversity :

- The carboxamide in the target compound offers hydrogen-bonding capability, critical for target engagement in drug design.

- Compound A’s 4-oxo group adds a polar, electron-deficient site, which might influence solubility or interaction with metal ions in enzymatic active sites.

Methodological Notes

- Crystallographic Validation : Structural analyses of benzothiazole derivatives often rely on tools like SHELX for crystallographic refinement and structure validation . The robustness of SHELXL in handling small-molecule data ensures accurate determination of substituent positions and bond geometries, critical for comparative studies .

- Limitations : The absence of explicit biological or physicochemical data for the target compound in the evidence necessitates cautious extrapolation from structural analogs. Further experimental studies (e.g., solubility, LogP, IC₅₀ assays) are required to validate hypotheses about its properties.

Actividad Biológica

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a unique arrangement of benzothiazole rings, which are known for their diverse biological activities. The presence of chlorine and methyl groups enhances its reactivity and potential interactions with biological targets.

| Property | Description |

|---|---|

| IUPAC Name | N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

| Molecular Formula | C16H10ClN3OS2 |

| CAS Number | 896675-87-9 |

| Molecular Weight | 353.85 g/mol |

The biological activity of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites, thereby disrupting metabolic pathways crucial for cell survival and proliferation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa. The compound's structure allows it to penetrate bacterial cell membranes effectively.

Antifungal Properties

The compound has also been evaluated for antifungal activity. In vitro tests demonstrated potent inhibition against fungal pathogens such as Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections.

Anticancer Activity

Research indicates that N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide possesses anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of tumor growth in xenograft models.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of the compound against E. coli and S. aureus. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both strains, showcasing its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, indicating its role in promoting programmed cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, a comparative analysis was performed against similar benzothiazole derivatives.

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | 32 µg/mL | 10 µM |

| N-(4-chlorophenyl)-1,3-benzothiazole-2-carboxamide | 64 µg/mL | 15 µM |

| N-(4-methylphenyl)-1,3-benzothiazole-2-carboxamide | 128 µg/mL | 20 µM |

Q & A

Q. What are the common synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Vilsmeier-Haack Reaction : Reacting hydrazine derivatives with Vilsmeier-Haack reagent (DMF/POCl₃) to form carboxamide intermediates. For example, 1-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenylethylidene)hydrazine was treated with DMF/POCl₃ at 60–65°C for 2.5 hours to yield carboxamide derivatives .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O and sodium ascorbate in DMF at room temperature for 12 hours. This method is effective for introducing triazole or thiazolidinone moieties .

- Purification : Column chromatography with hexane/ethyl acetate (3:1) is commonly used to isolate the final product .

Q. How is the compound characterized structurally?

Methodological Answer: Structural characterization employs:

- X-ray Crystallography : Using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions (e.g., π–π stacking or C–H···π interactions observed in benzothiazole derivatives) .

- Spectroscopy :

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.4–8.3 ppm and carbonyl carbons at δ 160–170 ppm) .

- IR Spectroscopy : Identifying functional groups like C=O (1650–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) .

Q. What initial biological screenings are recommended?

Methodological Answer: Standard assays include:

- Antimicrobial Activity : Disk diffusion against E. coli, S. aureus, and C. albicans at concentrations of 50–100 µg/mL .

- Anti-inflammatory Testing : Carrageenan-induced paw edema in mice, with compound doses of 10–50 mg/kg .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Testing Cu(I) sources (e.g., CuI vs. CuSO₄) in click chemistry to enhance reaction efficiency .

- Reaction Solvents : Replacing DMF with THF or DCM to reduce side reactions in carboxamide formation .

- Advanced Purification : Combining column chromatography with preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .

Q. How should contradictory biological activity data be resolved?

Methodological Answer:

- Purity Verification : Use HPLC (UV detection at 254 nm) to confirm the absence of impurities affecting bioactivity .

- Dose-Response Studies : Repeat assays at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Statistical Validation : Apply ANOVA or Tukey’s test to assess significance across biological replicates (n ≥ 3) .

Q. What methodologies are used for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (Cl, F), methyl, or nitro groups at the 4-, 6-, or 7-positions of the benzothiazole ring .

- Biological Profiling : Compare IC₅₀ values against parent compound to identify critical substituents (e.g., chloro groups enhance antimicrobial activity) .

- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., HIV-1 protease or COX-2) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Generate ligand-protein complexes using PDB structures (e.g., 1SU for benzothiazole derivatives) and analyze binding energies (ΔG < -8 kcal/mol suggests strong affinity) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor interactions (e.g., RMSD < 2 Å indicates stable binding) .

- ADMET Prediction : Utilize SwissADME to evaluate pharmacokinetic properties (e.g., logP < 5 for optimal bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.